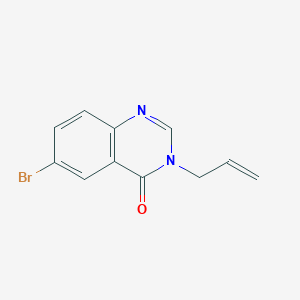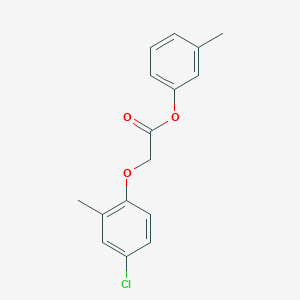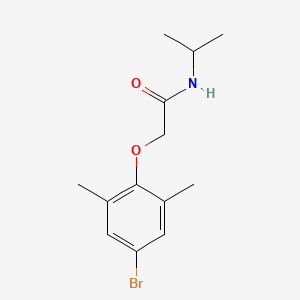![molecular formula C17H24N4O2 B5586003 1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound is part of a larger family of pyrimidine derivatives, which have been synthesized and studied for various applications. It falls within the scope of heterocyclic chemistry, a significant area in organic chemistry due to the wide range of applications of these compounds in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the reaction of different precursors under various conditions. For instance, a related compound was synthesized using a reaction between (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones, yielding good yields and providing structural insights through spectral data and theoretical studies (Zahedifar, Razavi, & Sheibani, 2016). Another method involved a one-pot synthesis under microwave-assisted conditions, demonstrating the versatility in synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques like NMR and X-ray crystallography. For example, the structure of similar compounds was confirmed using NMR spectroscopy and X-ray structural analysis, demonstrating the importance of these techniques in understanding the molecular configuration of such complex molecules (Mieczkowski et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, depending on their functional groups and structural configuration. For instance, the conversion of similar compounds to antithrombotic derivatives has been studied, showcasing the chemical versatility of these molecules (Furrer, Wágner, & Fehlhaber, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, can vary significantly based on their structure. Research has shown a broad range in solubility and permeability coefficients in similar pyrimidine derivatives, reflecting the diversity in their physical characteristics (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on similar compounds have shown various functionalization reactions and their impact on the overall chemical behavior of these molecules (Girreser, Heber, & Schütt, 2004).
Propiedades
IUPAC Name |
1,3,5,6,8-pentamethyl-4-phenyl-4,4a,5,8a-tetrahydropyrimido[4,5-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-13-14(12-9-7-6-8-10-12)19(3)17(23)21(5)15(13)20(4)16(22)18(11)2/h6-11,13-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZTBYVXUIROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(N(C(=O)N(C2N(C(=O)N1C)C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5585925.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)



![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)